molecular formula C11H17IN2 B014896 N-Methylnicotinium iodide CAS No. 5959-86-4

N-Methylnicotinium iodide

Katalognummer: B014896
CAS-Nummer: 5959-86-4
Molekulargewicht: 304.17 g/mol
InChI-Schlüssel: RJQKOMLKVQFVMB-MERQFXBCSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylnicotinium iodide is an organic compound belonging to the class of pyrrolidinylpyridines. It consists of a pyrrolidine ring linked to a pyridine ring, forming a quaternary ammonium salt. This compound is known for its significant role in various chemical and biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methylnicotinium iodide can be synthesized through the N-methylation of nicotine. The process involves the reaction of nicotine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylnicotinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed for substitution reactions.

Major Products Formed:

    Oxidation: N-Methylnicotinium N-oxide.

    Reduction: N-Methylnicotinium secondary amine.

    Substitution: N-Methylnicotinium derivatives with different anions.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

N-Methylnicotinium iodide serves as a valuable reagent in organic synthesis. Its primary applications include:

  • Organic Synthesis : It acts as a precursor for the synthesis of other quaternary ammonium compounds. The compound can be synthesized through the N-methylation of nicotine using methyl iodide in organic solvents like acetonitrile or ethanol.
  • Reagent in Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes that yield derivatives with different functional groups.

In biological research, this compound is primarily studied for its interactions with nicotinic acetylcholine receptors (nAChRs):

  • Neurotransmission Studies : The compound interacts specifically with nAChRs, particularly the α4β2 and α7 subtypes. This interaction modulates neurotransmitter release, influencing physiological processes such as dopamine and acetylcholine signaling .
  • Pharmacological Research : Ongoing studies are investigating its potential therapeutic effects for neurological disorders, including addiction and cognitive dysfunctions. For instance, it has been shown to exhibit agonist activity at nAChRs, which may be beneficial in developing treatments for nicotine dependence .

Case Study: Agonist Activity Analysis

A study conducted on the agonist activity of this compound revealed that it could induce significant currents in nAChRs, demonstrating its potential as a pharmacological agent. The research utilized a double-mutant cycle analysis to quantify hydrogen bond interactions between the compound and receptor sites .

Medical Applications

The medical applications of this compound are primarily focused on:

  • Therapeutic Development : Research is being conducted to explore its efficacy as a treatment for smoking cessation and other nicotine-related disorders. Its ability to block nicotine-induced dopamine release positions it as a candidate for further therapeutic exploration .
  • Drug Design : The compound's structure-activity relationships are being studied to design more effective nicotinic receptor antagonists that can aid in treating nicotine addiction .

Data Table: Pharmacokinetic Properties

PropertyValue
EC50_{50} (α4β2 nAChR)0.62 μM
Binding AffinityHigh specificity for nAChRs
Therapeutic PotentialSmoking cessation

Industrial Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals:

  • Chemical Manufacturing : Its role as an intermediate allows for the synthesis of various pharmaceutical compounds, enhancing efficiency in drug development processes.
  • Specialty Chemicals Production : The compound is utilized in creating specific chemical formulations that require quaternary ammonium compounds as key components.

Wirkmechanismus

N-Methylnicotinium iodide exerts its effects by interacting with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The molecular targets include the α4β2 and α7 subtypes of nicotinic acetylcholine receptors. The binding of this compound to these receptors can modulate the release of neurotransmitters such as dopamine and acetylcholine, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

  • N-Methylpyridinium iodide
  • N-Methylquinolinium iodide
  • N-Methylisoquinolinium iodide

Comparison: N-Methylnicotinium iodide is unique due to its specific interaction with nicotinic acetylcholine receptors. While other similar compounds like N-Methylpyridinium iodide and N-Methylquinolinium iodide also interact with these receptors, this compound exhibits higher specificity and potency. This makes it a valuable compound for research in neuropharmacology and related fields.

Biologische Aktivität

N-Methylnicotinium iodide (N-MN) is a quaternary ammonium compound derived from nicotine, exhibiting significant biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's mechanism of action, pharmacological effects, and potential therapeutic applications, supported by various research findings and case studies.

This compound primarily acts as an agonist at nAChRs, particularly the α4β2 and α7 subtypes. By binding to these receptors, it influences neurotransmitter release, including dopamine and acetylcholine, which are crucial for various physiological processes such as cognition, mood regulation, and motor control .

Interaction with Nicotinic Receptors

Research has demonstrated that N-MN exhibits differential binding affinities for nAChR subtypes. For instance, studies using voltage-clamp techniques revealed that methylation at specific positions on the pyridine ring affects receptor interactions significantly. Notably, replacing the 1'-N-methyl group with an ethyl group reduced interaction with α4β2 receptors but not with α7 receptors . This suggests that N-MN may have subtype-selective effects that could be leveraged in therapeutic contexts.

Neurotransmission Modulation

The activation of nAChRs by this compound enhances neurotransmission, which has implications for neurological health. It has been studied for its potential role in treating conditions such as Alzheimer's disease and schizophrenia due to its ability to improve cognitive function through cholinergic modulation .

Cardiovascular Effects

Recent studies have highlighted N-MN's role in cardiovascular health. It has been shown to modulate nitric oxide (NO) bioavailability and endothelial nitric oxide synthase (eNOS) function. These actions are critical for maintaining vascular health and preventing diseases like atherosclerosis . For example, in hypertensive rat models, N-MN inhibited arterial thrombosis through prostacyclin production, enhancing fibrinolysis and leading to platelet inhibition .

Study on Agonist Binding

A study investigated the binding characteristics of this compound at various nAChR subtypes using a double-mutant cycle analysis. The results indicated a significant loss of function when tested against wild-type receptors compared to mutant forms. Specifically, an EC50 value of 0.62 μM was observed for N-MN at wild-type α4β2 receptors, demonstrating its agonistic properties .

Pharmacokinetics in Animal Models

In vivo studies using guinea pigs showed that after administration of radiolabeled this compound, significant amounts were detected in various tissues but not in the brain after 24 hours. This suggests limited central nervous system penetration but highlights its metabolic pathways involving further biotransformation into other active metabolites .

Summary of Research Findings

Study Findings
Voltage-Clamp AnalysisDifferential binding affinities at nAChR subtypes; EC50 values indicating agonistic activity .
Cardiovascular StudyModulation of NO bioavailability; anti-thrombotic effects in hypertensive models .
PharmacokineticsLimited CNS penetration; significant tissue distribution observed .

Eigenschaften

CAS-Nummer

5959-86-4

Molekularformel

C11H17IN2

Molekulargewicht

304.17 g/mol

IUPAC-Name

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide

InChI

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1

InChI-Schlüssel

RJQKOMLKVQFVMB-MERQFXBCSA-M

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Isomerische SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C.[I-]

Kanonische SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Synonyme

(S)-1’-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide;  Nicotine Monomethiodide;  _x000B_

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylnicotinium iodide
Reactant of Route 2
N-Methylnicotinium iodide
Reactant of Route 3
N-Methylnicotinium iodide
Reactant of Route 4
N-Methylnicotinium iodide
Reactant of Route 5
N-Methylnicotinium iodide
Reactant of Route 6
N-Methylnicotinium iodide
Customer
Q & A

Q1: Does N-Methylnicotinium iodide interact with the blood-brain barrier choline transporter?

A: According to the research, this compound, unlike some other nicotinium analogs, does not appear to interact with the blood-brain barrier choline transporter []. The study found no evidence of binding to the transporter, suggesting that its entry into the central nervous system may occur through alternative mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.